3-[4-(Pyridin-3-yloxy)phenoxy]pyridine
Description
3-[4-(Pyridin-3-yloxy)phenoxy]pyridine is a diaryl ether derivative featuring two pyridine rings connected via oxygen atoms. Its structure comprises a central phenoxy group substituted at the 4-position with a pyridin-3-yloxy moiety and at the 3-position with another pyridine ring. This compound belongs to a class of heterocyclic aromatic systems where pyridine rings are linked through ether bonds, which are often synthesized via nucleophilic aromatic substitution or coupling reactions .
Properties
CAS No. |
212387-35-4 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-(4-pyridin-3-yloxyphenoxy)pyridine |
InChI |
InChI=1S/C16H12N2O2/c1-3-15(11-17-9-1)19-13-5-7-14(8-6-13)20-16-4-2-10-18-12-16/h1-12H |
InChI Key |
DTPQYDAIOFINNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)OC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Pyridin-3-yloxy)phenoxy]pyridine typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 3-hydroxypyridine with 4-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Pyridin-3-yloxy)phenoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or organolithium reagents in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of partially or fully reduced pyridine derivatives .
Scientific Research Applications
3-[4-(Pyridin-3-yloxy)phenoxy]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(Pyridin-3-yloxy)phenoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-[4-(Pyridin-3-yloxy)phenoxy]pyridine can be contextualized by comparing it to analogous pyridine-based diaryl ethers and substituted derivatives. Below is a detailed analysis supported by data from the evidence:
Structural Analogues and Substituent Effects
- Chloro-Substituted Pyridines: Compounds like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives () exhibit higher molecular weights (466–545 g/mol) due to chloro and substituted phenyl groups. These substituents increase steric bulk and polarizability, leading to elevated melting points (268–287°C) compared to the simpler 3-[4-(Pyridin-3-yloxy)phenoxy]pyridine (estimated molecular weight: ~269.3 g/mol) .
- Methoxy-Substituted Derivatives : Compounds with methoxy groups (e.g., 4-(4-methoxyphenyl)pyridine derivatives in ) show enhanced solubility in polar solvents due to the electron-donating methoxy group, a property that may differ from the target compound’s pyridin-3-yloxy substituents, which could impart moderate polarity .
Physicochemical Properties
A comparative table of key parameters is provided below:
Functional and Electronic Properties
- Electronic Effects: Pyridin-3-yloxy groups in the target compound may act as electron-withdrawing substituents, influencing charge distribution and reactivity.
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